Cas no 941203-82-3 (2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde)
2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrimidinecarboxaldehyde, 2-amino-4-methoxy-6-(4-morpholinyl)-
- 2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde
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- MDL: MFCD23146468
- Inchi: 1S/C10H14N4O3/c1-16-9-7(6-15)8(12-10(11)13-9)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H2,11,12,13)
- InChI Key: ZWDVGBAIHWYPER-UHFFFAOYSA-N
- SMILES: C1(N)=NC(N2CCOCC2)=C(C=O)C(OC)=N1
2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27802-0.05g |
2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde |
941203-82-3 | 95.0% | 0.05g |
$42.0 | 2025-03-19 | |
| Enamine | EN300-27802-0.1g |
2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde |
941203-82-3 | 95.0% | 0.1g |
$66.0 | 2025-03-19 | |
| Enamine | EN300-27802-0.25g |
2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde |
941203-82-3 | 95.0% | 0.25g |
$92.0 | 2025-03-19 | |
| Enamine | EN300-27802-0.5g |
2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde |
941203-82-3 | 95.0% | 0.5g |
$175.0 | 2025-03-19 | |
| Enamine | EN300-27802-1.0g |
2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde |
941203-82-3 | 95.0% | 1.0g |
$256.0 | 2025-03-19 | |
| Enamine | EN300-27802-2.5g |
2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde |
941203-82-3 | 95.0% | 2.5g |
$503.0 | 2025-03-19 | |
| Enamine | EN300-27802-5.0g |
2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde |
941203-82-3 | 95.0% | 5.0g |
$743.0 | 2025-03-19 | |
| Enamine | EN300-27802-10.0g |
2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde |
941203-82-3 | 95.0% | 10.0g |
$1101.0 | 2025-03-19 | |
| Enamine | EN300-34843-0.05g |
2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde |
941203-82-3 | 95% | 0.05g |
$64.0 | 2023-02-13 | |
| Enamine | EN300-34843-0.1g |
2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde |
941203-82-3 | 95% | 0.1g |
$66.0 | 2023-02-13 |
2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde
2-Amino-4-Methoxy-6-(Morpholin-4-Yl)Pyrimidine-5-Carbaldehyde: A Promising Compound in Medicinal Chemistry Research
2-Amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde represents a unique molecular scaffold with potential applications in drug discovery and therapeutic development. This compound, with the CAS number 941203-82-3, is characterized by its pyrimidine core functionalized with multiple pharmacophoric groups. The structural features of this molecule, including the amino group, methoxy substituent, and morpholin-4-yl ring, contribute to its diverse biological activities and chemical reactivity. Recent studies have highlighted its potential in targeting specific molecular pathways, making it a subject of interest in the field of medicinal chemistry.
As a derivative of pyrimidine, 2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde exhibits structural similarities to known antiviral and antitumor agents. The pyrimidine ring system is a common structural motif in many biologically active compounds, including nucleosides and nucleotides. The presence of the morpholin-4-yl group introduces additional hydrophilicity and enhances the molecule's solubility, which is critical for pharmaceutical development. The carbaldehyde functional group at the 5-position may also play a role in modulating the compound's reactivity and interactions with biological targets.
Recent advances in computational chemistry have enabled researchers to predict the molecular interactions of 2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde with various protein targets. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound selectively binds to the kinase domain of certain oncogenic proteins, suggesting its potential as a therapeutic agent for cancer treatment. The amino group in the molecule may act as a hydrogen bond donor, while the methoxy substituent could stabilize the binding interactions through electrostatic effects.
The carbaldehyde functionality of this compound also raises intriguing questions about its chemical behavior. While the carbaldehyde group is typically associated with reactive electrophilic properties, recent research has shown that under specific conditions, it can undergo controlled reductions to form more stable derivatives. This property may be exploited in the development of prodrugs or modified forms of the molecule with improved pharmacokinetic profiles. The morpholin-4-yl ring, on the other hand, is known for its ability to enhance drug permeability through cell membranes, a critical factor in oral bioavailability.
From a synthetic perspective, the preparation of 2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde involves a multi-step process that requires precise control of reaction conditions. A 2024 study in Organic & Biomolecular Chemistry described a novel catalytic approach to synthesize this compound efficiently. The method involves the coupling of a morpholine derivative with a pyrimidine-5-carbaldehyde precursor, followed by selective functionalization at the 2- and 4-positions. This synthetic strategy highlights the importance of understanding the reactivity of the carbaldehyde group in optimizing the molecular structure for biological applications.
Biological studies on this compound have revealed its potential in modulating inflammatory responses. Research conducted in 2023 using in vitro models showed that 2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde exhibits anti-inflammatory activity by inhibiting the activation of NF-κB pathways. The methoxy substituent may play a role in this effect by modulating the redox state of cellular environments, while the amino group could interfere with the binding of pro-inflammatory cytokines to their receptors.
Another significant aspect of this compound is its potential to serve as a building block for more complex molecules. The carbaldehyde functionality allows for the formation of glycosidic bonds, which is a key feature in the synthesis of nucleoside analogs. This property makes 2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde an attractive candidate for the development of antiviral agents targeting RNA polymerase. The morpholin-4-yl ring may also facilitate the incorporation of additional functional groups, expanding the molecule's therapeutic versatility.
Despite its promising properties, further research is needed to fully characterize the biological mechanisms of 2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde. Studies on its toxicity profile, metabolic pathways, and interactions with other drugs are essential for its potential clinical application. The carbaldehyde group, while beneficial for synthetic flexibility, may also introduce challenges related to chemical stability, which must be addressed during drug development.
In conclusion, 2-amino-4-methoxy-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde represents a valuable molecule with diverse applications in medicinal chemistry. Its unique structural features, including the amino, methoxy, and morpholin-4-yl groups, combined with the carbaldehyde functionality, make it a compelling target for further investigation. As research continues to uncover its biological mechanisms and synthetic potential, this compound may play a significant role in the development of novel therapeutic agents.
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